3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-16-7-6-8-17(15-16)23-22(25)21-20(13-14-29-21)30(26,27)24(3)18-9-11-19(12-10-18)28-5-2/h6-15H,4-5H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUJPUCOSYUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDCI or DCC.
Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.
Ethoxyphenyl and Ethylphenyl Substitution: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Similar compounds have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The sulfonamide group is known to mimic natural substrates of enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Structural Analogues with Thiophene-2-Carboxamide Backbones
Substituent Variations on the Sulfamoyl Group
- 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide (): Differs in the sulfamoyl substituents (4-chlorophenyl vs. 4-ethoxyphenyl) and carboxamide attachment (3,4-dimethoxyphenyl vs. 3-ethylphenyl).
N-(4-butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide ():
Variations in Carboxamide Attachments
- N-(3,5-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (): Nearly identical to the target compound but replaces the 3-ethylphenyl group with a 3,5-difluorophenyl moiety.
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)thiophene-2-carboxamide ():
Functional Analogues with Divergent Cores
Benzo[b]thiophene Derivatives (SAG Series)
- SAG1.5 (): A benzo[b]thiophene-2-carboxamide with chloro and fluoro substituents. Acts as a Smoothened (SMO) receptor agonist, highlighting how core heterocycle modifications (benzothiophene vs. thiophene) alter target specificity .
1,3,4-Oxadiazole Derivatives (LMM Series)
- LMM5 and LMM11 (): Incorporate a 1,3,4-oxadiazole ring instead of thiophene. These compounds inhibit fungal thioredoxin reductase, demonstrating that sulfamoyl groups paired with different heterocycles can yield antifungal agents .
Biological Activity
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring, which is known for its electronic properties and biological activity. The synthesis typically involves:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction or the Paal–Knorr reaction.
- Functionalization : The introduction of the ethoxyphenyl and sulfamoyl groups is performed via electrophilic substitution reactions.
Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Thiophene Formation | Phosphorus pentasulfide, dicarbonyl compounds |
| 2 | Sulfamoylation | Sulfonyl chlorides |
| 3 | Alkylation | Friedel-Crafts alkylation reagents |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Anticancer Activity
Studies have demonstrated that 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide has potential anticancer properties. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, potentially useful in treating conditions like arthritis. Research indicates it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
The biological activity is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in tumor growth and inflammation.
- Receptor Binding : The compound can bind to receptors that regulate cellular signaling pathways, influencing cell survival and proliferation.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a potential mechanism through apoptosis induction.
- Anti-inflammatory Research : In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide | High | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves cyclization of a thiophene ring followed by sulfamoylation and carboxamide coupling. For example:
Thiophene ring formation : Cyclization of dicarbonyl compounds with elemental sulfur under reflux conditions .
Sulfamoylation : Reaction of the thiophene intermediate with 4-ethoxyphenylmethylsulfamoyl chloride in dimethylformamide (DMF) at 60–80°C .
Carboxamide coupling : Use of coupling agents like HATU or DCC to attach the 3-ethylphenylamine group .
- Characterization : Confirm intermediates via /-NMR (e.g., sulfamoyl proton shifts at δ 3.1–3.3 ppm), IR (C=O stretch ~1680 cm), and LC-MS .
Q. How is the compound’s biological activity screened in preliminary assays?
- Approach :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition to reference compounds .
Q. What spectroscopic techniques are critical for structural validation?
- Key Methods :
- NMR : Assign aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and sulfamoyl methyl groups (δ 2.9–3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 487.15) .
- X-ray Crystallography : Resolve dihedral angles between thiophene and phenyl rings (e.g., 8.5–13.5°) to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategy :
- Modify substituents : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance enzyme binding .
- Isosteric replacements : Substitute the thiophene ring with furan or pyrrole to assess heterocycle effects on solubility .
- Data analysis : Compare IC values across analogs using ANOVA to identify statistically significant trends .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Troubleshooting :
- Solubility : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) for polar media .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic degradation pathways (e.g., sulfamoyl cleavage) .
Q. How can molecular docking elucidate interactions with biological targets?
- Protocol :
Target selection : Use crystallographic data from the Protein Data Bank (e.g., kinase domains or GPCRs) .
Docking software : Perform flexible ligand docking with AutoDock Vina, scoring binding energies (ΔG) and hydrogen-bond interactions (e.g., sulfamoyl-O⋯Lys101) .
Validation : Compare predicted binding poses with experimental mutagenesis data .
Q. What methodologies optimize synthetic yield and purity for scale-up?
- Process Chemistry :
- Reaction optimization : Use DoE (Design of Experiments) to adjust temperature, solvent (e.g., DMF vs. dichloromethane), and catalyst loading .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >98% purity .
Q. How is the compound’s ecological impact assessed in preclinical research?
- Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
